molecular formula C9H20 B107784 2,2,4-Trimethylhexane CAS No. 16747-26-5

2,2,4-Trimethylhexane

Cat. No.: B107784
CAS No.: 16747-26-5
M. Wt: 128.25 g/mol
InChI Key: AFTPEBDOGXRMNQ-UHFFFAOYSA-N
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Description

2,2,4-Trimethylhexane is an organic compound with the molecular formula C₉H₂₀. It is a branched alkane and is one of the isomers of nonane. This compound is known for its use in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylhexane can be synthesized through the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. The process involves the catalytic cracking of larger hydrocarbons, which results in the formation of various branched alkanes, including this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation process can lead to the formation of various oxygenated compounds, including alcohols, ketones, and carboxylic acids.

    Reduction: Although less common, this compound can be reduced under specific conditions, often involving hydrogen gas and a metal catalyst such as palladium or platinum.

    Substitution: This compound can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or heat.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, and oxygen.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

    Substitution: Chlorine or bromine, light or heat.

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Alkanes with fewer carbon atoms.

    Substitution: Halogenated alkanes.

Scientific Research Applications

2,2,4-Trimethylhexane has several applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography due to its well-defined retention time.

    Biology: It serves as a solvent in various biological assays and experiments.

    Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential pharmaceutical applications.

    Industry: It is used as a solvent and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylhexane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar molecule, it can dissolve other non-polar substances, making it an effective solvent. Its branched structure also influences its boiling and melting points, which are critical for its applications in various industrial processes.

Comparison with Similar Compounds

    2,2,4-Trimethylpentane: Another branched alkane with similar properties but a different molecular structure.

    2,3,4-Trimethylpentane: Similar in structure but with different branching.

    2,2,4-Trimethylheptane: A longer chain alkane with similar branching.

Uniqueness: 2,2,4-Trimethylhexane is unique due to its specific branching pattern, which gives it distinct physical and chemical properties compared to its isomers. Its boiling point, melting point, and reactivity can differ significantly from other branched alkanes, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2,2,4-trimethylhexane
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InChI

InChI=1S/C9H20/c1-6-8(2)7-9(3,4)5/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTPEBDOGXRMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
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DSSTOX Substance ID

DTXSID30868211
Record name 2,2,4-Trimethylhexane
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Molecular Weight

128.25 g/mol
Source PubChem
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 2,2,4-Trimethylhexane
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Vapor Pressure

15.9 [mmHg]
Record name 2,2,4-Trimethylhexane
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CAS No.

16747-26-5
Record name 2,2,4-Trimethylhexane
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Record name 2,2,4-Trimethylhexane
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Record name 2,2,4-Trimethylhexane
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Record name 2,2,4-TRIMETHYLHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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